2,3-Dimethyl-1,4-dioxa-spiro[4.7]dodecane
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Overview
Description
2,3-Dimethyl-1,4-dioxa-spiro[4.7]dodecane is a chemical compound with the molecular formula C₁₂H₂₂O₂ and a molecular weight of 198.302 g/mol It is characterized by a spiro structure, which includes a dioxane ring fused to a dodecane chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dimethyl-1,4-dioxa-spiro[4.7]dodecane typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of a suitable diol with a ketone or aldehyde in the presence of an acid catalyst . The reaction conditions often include moderate temperatures and the use of solvents such as dichloromethane or toluene to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as distillation or chromatography .
Chemical Reactions Analysis
Types of Reactions
2,3-Dimethyl-1,4-dioxa-spiro[4.7]dodecane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like sodium hydroxide (NaOH) or hydrochloric acid (HCl) can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes .
Scientific Research Applications
2,3-Dimethyl-1,4-dioxa-spiro[4.7]dodecane has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including as a drug precursor or active pharmaceutical ingredient.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2,3-Dimethyl-1,4-dioxa-spiro[4.7]dodecane involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, depending on the target and context .
Comparison with Similar Compounds
Similar Compounds
1,4-Dioxa-spiro[4.7]dodecane: A similar compound with a slightly different structure, often used in similar applications.
6,12-Dibromo-1,4-dioxa-spiro[4.7]dodecane: Another related compound with bromine substituents, used in specialized chemical reactions.
Uniqueness
2,3-Dimethyl-1,4-dioxa-spiro[4.7]dodecane is unique due to its specific structural features, which confer distinct chemical and physical properties. These properties make it suitable for a wide range of applications, from organic synthesis to potential therapeutic uses .
Properties
CAS No. |
62406-91-1 |
---|---|
Molecular Formula |
C12H22O2 |
Molecular Weight |
198.30 g/mol |
IUPAC Name |
2,3-dimethyl-1,4-dioxaspiro[4.7]dodecane |
InChI |
InChI=1S/C12H22O2/c1-10-11(2)14-12(13-10)8-6-4-3-5-7-9-12/h10-11H,3-9H2,1-2H3 |
InChI Key |
XMUJPVHZASBAPX-UHFFFAOYSA-N |
Canonical SMILES |
CC1C(OC2(O1)CCCCCCC2)C |
Origin of Product |
United States |
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